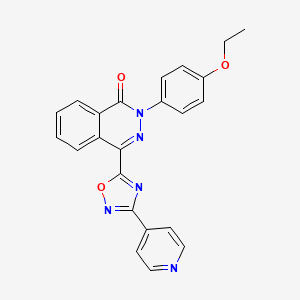
2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H17N5O3 and its molecular weight is 411.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a derivative of phthalazinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of phthalazinone derivatives typically involves the reaction of phthalic anhydride with various amines or hydrazines. The specific compound can be synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent substitution reactions.
Anticancer Activity
Research indicates that phthalazinone derivatives exhibit significant anticancer properties. A study highlighted the anti-proliferative effects of similar compounds against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis, as evidenced by increased expression of p53 and caspase 3, alongside down-regulation of cyclin-dependent kinase 1 (cdk1) at submicromolar concentrations .
Table 1: Anticancer Activity of Phthalazinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | <10 | Apoptosis induction |
| Compound 2e | HepG2 | <10 | Cell cycle arrest |
| Compound 7d | MCF-7 | <10 | MAPK inhibition |
Antimicrobial Activity
The antimicrobial potential of phthalazinone derivatives has also been investigated. Compounds were tested against various bacterial strains, showing promising activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Phthalazinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
Other Biological Activities
In addition to anticancer and antimicrobial activities, phthalazinones have been reported to possess anti-inflammatory and analgesic effects. These activities are attributed to their ability to inhibit key inflammatory pathways and modulate pain receptors .
Case Studies
Several case studies have documented the pharmacological effects of phthalazinone derivatives:
- Study on Anticancer Efficacy : A recent investigation into a series of phthalazinone derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for developing safer anticancer agents .
- Antimicrobial Screening : Another study evaluated a range of substituted phthalazinones for their antimicrobial properties, finding that modifications at the phenyl ring significantly enhanced activity against resistant bacterial strains .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c1-2-30-17-9-7-16(8-10-17)28-23(29)19-6-4-3-5-18(19)20(26-28)22-25-21(27-31-22)15-11-13-24-14-12-15/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUFTERKQLFACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














